2-(4-Aminobutan-2-yl)-6-(trifluoromethyl)-2,3-dihydropyridazin-3-one
Overview
Description
2-(4-Aminobutan-2-yl)-6-(trifluoromethyl)-2,3-dihydropyridazin-3-one is a synthetic organic compound characterized by its unique structure, which includes an aminobutan-2-yl group and a trifluoromethyl group attached to a dihydropyridazinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminobutan-2-yl)-6-(trifluoromethyl)-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. One common approach is the alkylation of a pyridazinone precursor with a suitable aminobutan-2-yl halide under basic conditions. The trifluoromethyl group can be introduced via nucleophilic substitution or other fluorination techniques.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to scale up the synthesis process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(4-Aminobutan-2-yl)-6-(trifluoromethyl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to modify the pyridazinone ring or the trifluoromethyl group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can lead to various reduced forms of the original compound.
Scientific Research Applications
2-(4-Aminobutan-2-yl)-6-(trifluoromethyl)-2,3-dihydropyridazin-3-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound may serve as a probe or ligand in biochemical assays.
Industry: It can be used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-Aminobutan-2-yl)-6-(trifluoromethyl)-2,3-dihydropyridazin-3-one involves its interaction with molecular targets such as enzymes or receptors. The aminobutan-2-yl group may facilitate binding to specific sites, while the trifluoromethyl group can enhance the compound’s stability and bioavailability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Aminobutan-2-yl)-3,4-difluorophenol
- 2-(4-Aminobutan-2-yl)-4-fluorophenol
Uniqueness
Compared to similar compounds, 2-(4-Aminobutan-2-yl)-6-(trifluoromethyl)-2,3-dihydropyridazin-3-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and specific reactivity.
Properties
IUPAC Name |
2-(4-aminobutan-2-yl)-6-(trifluoromethyl)pyridazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3N3O/c1-6(4-5-13)15-8(16)3-2-7(14-15)9(10,11)12/h2-3,6H,4-5,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQTTWRUSOKYRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)N1C(=O)C=CC(=N1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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